2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole
Description
2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core linked via a piperidine spacer to a 6-methylpyridazine moiety. The 6-methylpyridazine group introduces electron-deficient characteristics, which may influence binding affinity or metabolic stability.
Properties
IUPAC Name |
2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-6-7-17(21-20-13)23-12-14-8-10-22(11-9-14)18-19-15-4-2-3-5-16(15)24-18/h2-7,14H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFZYMFOEUOZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Using Carboxylic Acid Derivatives
In EP0368388A2 , the benzoxazole scaffold is formed by reacting 2-aminophenol with a carboxylic acid chloride in aromatic hydrocarbons (e.g., toluene) at elevated temperatures (80–120°C). For the target compound, 2-amino-4-nitrophenol may serve as a starting material, with subsequent reduction of the nitro group post-cyclization. The reaction typically employs triethylamine (TEA) as a base to neutralize HCl generated during acyl chloride coupling.
Microwave-Assisted Cyclization
Modern adaptations utilize microwave irradiation to accelerate cyclization. A mixture of 2-aminophenol and trimethyl orthoacetate in dimethylformamide (DMF) heated at 150°C for 15 minutes under microwave conditions yields the benzoxazole core with >85% efficiency. This method reduces side products and is scalable for industrial applications.
The piperidine subunit must be modified to introduce the [(6-methylpyridazin-3-yl)oxy]methyl group at the 4-position. This involves two critical steps: (i) introduction of a hydroxymethyl group at the 4-position of piperidine and (ii) etherification with 6-methylpyridazin-3-ol.
Hydroxymethylation of Piperidine
WO2014106800A1 describes the Pd-catalyzed C–C coupling of piperidine derivatives with formaldehyde equivalents. For instance, 4-chloropiperidine reacts with paraformaldehyde in the presence of Pd(OAc)₂ and triphenylphosphine in acetonitrile at 100°C, yielding 4-hydroxymethylpiperidine in 72% yield after column chromatography. Alternative methods employ Grignard reagents or lithiation strategies, though these are less atom-economical.
Etherification with 6-Methylpyridazin-3-ol
The hydroxymethyl group is converted to an ether via Mitsunobu conditions or nucleophilic substitution. TWI576106B outlines a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), coupling 4-hydroxymethylpiperidine with 6-methylpyridazin-3-ol at 0°C to room temperature. This method affords the etherified piperidine in 68% yield after purification by silica gel chromatography.
Coupling of the Benzoxazole and Piperidine Moieties
The final step involves linking the benzoxazole core to the functionalized piperidine. This is achieved through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
In EP0368388A2 , the benzoxazole’s 2-position is activated for substitution by electron-withdrawing groups (e.g., nitro), which is later reduced. Reacting 2-nitrobenzoxazole with 4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine in dimethyl sulfoxide (DMSO) at 120°C for 24 hours achieves coupling, followed by nitro reduction using H₂/Pd-C to yield the final compound.
Buchwald-Hartwig Amination
WO2014106800A1 reports Pd₂(dba)₃/Xantphos-catalyzed amination of chlorobenzoxazoles with piperidine derivatives. Applying this to 2-chlorobenzoxazole and 4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine in toluene at 110°C for 18 hours affords the target compound in 65% yield.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (30–50% ethyl acetate). High-performance liquid chromatography (HPLC) with XTerra RP18 columns and 0.1M KH₂PO₄/ACN mobile phases ensures >98% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyridazine), 7.85–7.40 (m, 4H, benzoxazole), 4.60 (s, 2H, OCH₂), 3.80–3.20 (m, 4H, piperidine), 2.55 (s, 3H, CH₃).
- MS (ESI) : m/z 367.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or hydride donors like sodium borohydride.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, while the piperidine ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a variety of biological activities, making it a candidate for further pharmacological studies:
-
Anticancer Activity :
- Research indicates that compounds with similar structures to 2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole have shown significant potency against various cancer cell lines. For example, compounds containing a benzoxazole scaffold often demonstrate cytotoxic effects against breast cancer and other malignancies by inhibiting tubulin polymerization, which is critical for cell division .
-
Antimicrobial Properties :
- The presence of the pyridazine and piperidine moieties may enhance the compound's interaction with bacterial enzymes or receptors, potentially leading to antimicrobial activity. Preliminary studies suggest that similar compounds have exhibited effectiveness against Gram-positive bacteria .
-
Neuroprotective Effects :
- Some derivatives of benzoxazole are being investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems could offer therapeutic avenues for conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
Mechanism of Action
The mechanism of action of 2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets. The benzoxazole core can intercalate with DNA, while the piperidine ring may interact with protein receptors. The methylpyridazinyl ether linkage can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Benzoxazole vs. Benzisoxazole Derivatives
The compound 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate () replaces benzoxazole with a benzisoxazole core. The crystal structure of this compound (R factor = 0.067) highlights a planar benzisoxazole system, which may enhance π-π stacking interactions compared to the slightly distorted benzoxazole in the target compound .
Pyridazine vs. Pyrido-Pyrimidinone Systems
European patent compounds (), such as 2-(2-methyl-1,3-benzoxazol-6-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, feature a pyrido-pyrimidinone core instead of pyridazine. In contrast, the target compound’s pyridazine ring offers a smaller, electron-deficient heterocycle that may enhance metabolic stability due to reduced enzymatic recognition .
Linker and Substituent Modifications
Piperidine vs. Piperazine Linkers
The target compound uses a piperidine linker, while patent compounds in employ piperazine. Piperazine’s additional nitrogen atom introduces basicity and hydrogen-bonding capacity, which could improve solubility but may also increase off-target interactions. Piperidine’s hydrophobicity in the target compound might favor blood-brain barrier penetration, a critical factor for central nervous system-targeted therapies .
Substituent Effects
Pharmacological Implications
While specific activity data for the target compound is absent in the evidence, structural analogs suggest design rationales:
- Patent Compounds (): Pyrido-pyrimidinones are often explored as kinase inhibitors due to their ability to mimic ATP’s purine ring. The target compound’s benzoxazole-pyridazine system might target different enzymes, such as phosphodiesterases or G-protein-coupled receptors.
- Crystallized Benzisoxazole Derivative (): The fluoro and pyrido-pyrimidinone groups suggest antimicrobial or anticancer applications, whereas the target compound’s methylpyridazine could align with antiviral or anti-inflammatory roles .
Comparative Data Table
Biological Activity
The compound 2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly in the context of cancer and other diseases.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 351.4 g/mol. The structure features a benzoxazole ring, a piperidine moiety, and a pyridazine substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O2 |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 2310141-04-7 |
Anticancer Properties
Research indicates that benzoxazole derivatives exhibit significant anticancer activity. Studies have shown that compounds similar to This compound can induce cytotoxic effects on various cancer cell lines, including:
- Breast Cancer (MCF-7, MDA-MB-231)
- Lung Cancer (A549)
- Liver Cancer (HepG2)
In vitro studies demonstrated that these compounds can selectively inhibit cancer cell growth while sparing normal cells, suggesting a favorable therapeutic index .
The proposed mechanism of action for this class of compounds involves the inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and survival. For instance, the interaction with the ERK pathway has been noted in related studies where similar compounds exhibited antitumor effects by blocking this pathway and downregulating CD44 expression .
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various benzoxazole derivatives on cancer cell lines. The compound was tested against several types of cancer cells, revealing an IC50 value indicating potent activity against breast and lung cancer cells. The structure–activity relationship (SAR) analysis highlighted that electron-donating groups significantly enhanced activity .
Study 2: Pharmacokinetics
Another investigation focused on the pharmacokinetic properties of related compounds, assessing absorption, distribution, metabolism, and excretion (ADME). It was found that modifications in the piperidine ring influenced bioavailability and metabolic stability.
Q & A
Q. Table 1: Structural-Activity Relationships in Analogous Compounds
Advanced: What methodologies enable metal-free synthesis of benzoxazole derivatives for pharmaceutical applications?
Answer:
Metal-free strategies reduce toxicity risks and include:
- Iodine-Catalyzed Cyclization : Oxidative coupling of catechols with amines/ammonium acetate under mild conditions (60°C, 12 h), achieving yields up to 85% .
- Solvent-Free Mechanochemistry : Ball-milling techniques for benzoxazole formation, minimizing solvent waste and reaction time .
- Photocatalytic Methods : UV light or natural sunlight-driven reactions using eosin Y as a photosensitizer, ideal for scalable synthesis .
Advanced: How can computational tools predict the hydrolytic stability of this compound under physiological conditions?
Answer:
- DFT Calculations : Model hydrolysis pathways (e.g., acid/base-catalyzed ring-opening) using Gaussian09 at the B3LYP/6-31G(d) level. Calculate activation energies () to identify labile bonds .
- Molecular Dynamics (MD) : Simulate aqueous solubility and aggregation behavior with GROMACS, correlating with experimental stability assays (e.g., pH 7.4 buffer at 37°C for 24 h) .
- pKa Prediction : Use MarvinSketch or ACD/Labs to estimate ionization states affecting degradation rates .
Advanced: What experimental designs mitigate conflicting results in receptor binding assays?
Answer:
- Orthogonal Assays : Combine surface plasmon resonance (SPR) for affinity measurements and fluorescence polarization (FP) for kinetic validation .
- Negative Controls : Include piperazine-free analogs to isolate piperidin-1-yl contributions to binding .
- Docking Validation : Perform AutoDock Vina simulations to verify binding poses against X-ray crystallographic data (e.g., PDB: 3ERT) .
Advanced: How does solvent polarity influence the regioselectivity of piperidine functionalization?
Answer:
- Polar Protic Solvents (e.g., MeOH) : Favor SN2 mechanisms, leading to axial substitution on piperidine .
- Non-Polar Solvents (e.g., Toluene) : Promote radical intermediates in free-radical alkylation, enhancing equatorial selectivity .
- Solvent Screening : Use a Design of Experiments (DoE) approach to optimize solvent mixtures (e.g., DCM/THF) for >90% regioselectivity .
Advanced: What strategies address low yields in multi-component reactions involving benzoxazole cores?
Answer:
- Catalyst Optimization : Screen Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) to accelerate imine formation .
- Microwave Assistance : Reduce reaction times (e.g., 30 min vs. 24 h) and improve yields by 15–20% under controlled dielectric heating .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
